molecular formula C11H9BrO3S B13021099 Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13021099
M. Wt: 301.16 g/mol
InChI Key: KBSXYURWLBBBPV-UHFFFAOYSA-N
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Description

Introduction to Ethyl 4-Bromo-3-Hydroxybenzo[b]thiophene-2-Carboxylate

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines as ethyl 4-bromo-3-hydroxy-1-benzothiophene-2-carboxylate . Its molecular formula is $$ \text{C}{12}\text{H}{11}\text{Br}\text{O}_{3}\text{S} $$, with a molecular weight of 315.24 g/mol (calculated from the methyl analogue in with adjustments for the ethyl group). The compound’s structure integrates a benzo[b]thiophene core—a fused bicyclic system comprising a benzene ring and a thiophene moiety—with three distinct substituents:

  • A bromine atom at position 4, enhancing electrophilic reactivity.
  • A hydroxyl group at position 3, enabling hydrogen bonding and acidity.
  • An ethyl ester at position 2, influencing solubility and serving as a leaving group in nucleophilic substitutions.

Synonyms for this compound include This compound and 4-bromo-3-hydroxy-1-benzothiophene-2-carboxylic acid ethyl ester. These variants reflect naming conventions prioritizing substituent positions and functional group hierarchy.

Table 1: Comparative Analysis of Benzo[b]thiophene Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Mthis compound $$ \text{C}{10}\text{H}{7}\text{Br}\text{O}_{3}\text{S} $$ 287.13 Methyl ester, Br, OH
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate $$ \text{C}{11}\text{H}{13}\text{Br}\text{O}_{2}\text{S} $$ 289.19 Ethyl ester, Br, tetrahydro core
Ethyl benzo[b]thiophene-2-carboxylate $$ \text{C}{11}\text{H}{10}\text{O}_{2}\text{S} $$ 206.26 Ethyl ester, unsubstituted core

Historical Context in Heterocyclic Chemistry

Benzo[b]thiophene derivatives emerged as critical scaffolds in the mid-20th century, driven by their prevalence in natural products and pharmacologically active molecules. The introduction of bromine and ester groups, as seen in this compound, reflects advancements in directed ortho-metalation and transition-metal-catalyzed cross-coupling reactions . For instance, the patent CN110818679A describes a bromination strategy for benzo[b]thiophenes using $$ \text{N}-bromosuccinimide $$ (NBS) in acetone, avoiding high-temperature decarboxylation. This method’s adaptation likely influenced synthetic routes for brominated derivatives like the target compound.

The ethyl ester group, a common motif in prodrug design, became prominent in the 1990s as researchers sought to improve the bioavailability of thiophene-based therapeutics. Functionalization at the 2-position, as in this compound, aligns with strategies to modulate electronic effects while maintaining aromaticity.

Structural Relationship to Benzo[b]thiophene Derivatives

This compound shares structural motifs with several well-characterized analogues:

  • Mthis compound : The methyl ester variant differs only in the alkyl chain length, which impacts lipophilicity and metabolic stability. The ethyl group in the target compound may enhance membrane permeability in biological systems.
  • Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate : This partially saturated analogue demonstrates how ring hydrogenation reduces aromaticity, altering reactivity. The bromine at position 2 versus 4 further illustrates regiochemical divergence in electrophilic substitution.
  • Ethyl benzo[b]thiophene-2-carboxylate : The absence of bromine and hydroxyl groups in this simpler derivative underscores the target compound’s multifunctional design, which balances electronic withdrawal (Br) and hydrogen-bonding capacity (OH).

The hydroxyl group at position 3 introduces a polar domain, facilitating interactions with biological targets or catalytic sites in synthetic applications. Concurrently, the bromine atom at position 4 directs further functionalization, such as Suzuki-Miyaura couplings, to generate biaryl systems. These structural features collectively position this compound as a versatile building block in medicinal and materials chemistry.

Properties

Molecular Formula

C11H9BrO3S

Molecular Weight

301.16 g/mol

IUPAC Name

ethyl 4-bromo-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9BrO3S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5,13H,2H2,1H3

InChI Key

KBSXYURWLBBBPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC=C2Br)O

Origin of Product

United States

Preparation Methods

Cyclization via Sodium Alkoxide-Mediated Condensation

A classical approach involves preparing substituted 2-(carboxymethylthio)benzoic acids from substituted anthranilic acids through diazotization and subsequent reactions with potassium methyl xanthate and sodium chloroacetate. These intermediates are then treated with sodium alkoxide (e.g., sodium ethoxide) in refluxing alcohol to induce internal condensation and cyclization, forming alkyl-substituted benzo[b]thiophene-2-carboxylates. The reaction is typically carried out under reflux in an alcohol solvent, such as ethanol, to facilitate cyclization and ester formation. The product is isolated by acidification with aqueous mineral acid (e.g., sulfuric acid) to precipitate the benzo[b]thiophene carboxylate, followed by filtration and recrystallization for purification.

Hydroxylation and Functional Group Transformations

Hydroxylation at the 3-position is often introduced via selective substitution or by starting from hydroxy-substituted precursors. For example, 3-bromo-4-hydroxybenzaldehyde can be converted through a series of reactions involving hydroxylamine and sodium formate in refluxing formic acid to form hydroxybenzonitrile derivatives, which are then cyclized with 2-chloroacetoacetic acid ethyl ester to yield hydroxy-substituted thiazole or thiophene carboxylates. Alkylation and purification steps follow to obtain the desired hydroxy-substituted benzo[b]thiophene carboxylate esters.

Esterification and Final Product Formation

The ethyl ester group at the 2-position is typically introduced by esterification during or after the cyclization step. For instance, the cyclization of thiobenzamide intermediates with 2-chloroacetoacetic acid ethyl ester affords the ethyl carboxylate functionality directly. The final product is purified by recrystallization from suitable solvents such as petroleum ether or ethyl acetate to achieve high purity and yield.

Alternative and Microwave-Assisted Methods

Recent advances include microwave-assisted synthesis techniques that significantly reduce reaction times and improve yields. For example, microwave irradiation at 130 °C for 11 minutes in DMSO has been used to synthesize benzothiophene derivatives efficiently, followed by deaminative bromination using tert-butyl nitrite and copper(II) bromide in acetonitrile to introduce bromine substituents. This method offers rapid, high-yielding access to bromobenzothiophenes with simplified work-up procedures.

Summary Table of Key Preparation Steps

Step Reaction Type Conditions & Reagents Outcome/Notes Reference
1 Diazotization and substitution Anthranilic acid + nitrous acid + potassium methyl xanthate + sodium chloroacetate Formation of substituted 2-(carboxymethylthio)benzoic acid
2 Cyclization with sodium alkoxide Sodium alkoxide (e.g., NaOEt) in refluxing alcohol Formation of benzo[b]thiophene-2-carboxylate esters
3 Bromination and phosphonium salt formation 2-bromo-6-fluorobenzaldehyde + triphenylphosphine in toluene, 60–140 °C Quaternary phosphonium salt intermediate
4 Cyclization with sodium hydride Quaternary phosphonium salt + sodium hydride, 0–30 °C Formation of 4-bromobenzo[b]thiophene
5 Hydroxylation and nitrile formation 3-bromo-4-hydroxybenzaldehyde + hydroxylamine + sodium formate in refluxing formic acid Hydroxybenzonitrile intermediate
6 Cyclization with 2-chloroacetoacetic acid ethyl ester Heating with thiobenzamide derivatives Formation of hydroxy-substituted benzo[b]thiophene ester
7 Microwave-assisted synthesis Microwave irradiation at 130 °C in DMSO, 11 min Rapid synthesis of benzothiophene derivatives
8 Deaminative bromination tert-Butyl nitrite + CuBr2 in MeCN, 0 °C to RT Introduction of bromine substituent

Research Findings and Yields

  • The sodium alkoxide-mediated cyclization typically yields benzo[b]thiophene carboxylates in high purity after acid precipitation and recrystallization.
  • Bromination via phosphonium salt intermediates provides efficient and selective substitution at the 4-position with good yields after purification.
  • Microwave-assisted methods yield benzothiophene derivatives in 65–96% yield within minutes, significantly improving efficiency compared to traditional heating methods.
  • Hydroxylation and esterification steps are well-established, with yields often exceeding 85% after purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-amino-3-hydroxybenzo[b]thiophene-2-carboxylate.

    Oxidation: The product would be 4-bromo-3-oxo-benzo[b]thiophene-2-carboxylate.

    Reduction: The product would be 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate with the hydroxyl group reduced.

    Hydrolysis: The product would be 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate exhibits significant antimicrobial activity against various microbial strains. A study published in the Journal of Medicinal Chemistry evaluated its efficacy against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity
Preliminary studies have shown that this compound may inhibit cancer cell proliferation. Its structural features allow it to interact effectively with biological targets, making it a candidate for further pharmacological exploration in cancer treatment.

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution, oxidation, and reduction, enhances its utility in organic synthesis.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionOutcome
SubstitutionReacts with nucleophiles to form new derivativesFormation of various analogs
OxidationOxidative reactions yield carboxylic acidsIncreased functionalization
ReductionReduction leads to alcohols or aminesEnhanced biological activity

Materials Science

In the field of materials science, this compound is utilized in producing advanced materials. Its properties make it suitable for applications in organic electronics, particularly in organic semiconductors and light-emitting diodes (LEDs) .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various benzo[b]thiophene derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. The compound showed promising results in inhibiting cell growth, indicating its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Ethyl 7-Bromobenzo[b]thiophene-2-carboxylate
  • Structure : Bromine at position 7 instead of 4; lacks the hydroxyl group at position 3.
  • Synthesis : Prepared via reaction of 3-bromo-2-fluorobenzaldehyde with ethyl mercaptoacetate in acetonitrile and triethylamine .
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate
  • Structure : Contains a 3-methyl group, a hydroxyl at position 5, and two oxo groups at positions 4 and 6.
  • Synthesis : Derived from cycloaddition reactions involving alkenes and photoinduced cerium(IV) ammonium nitrate (CAN)-mediated methods .
Ethyl 3-Benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate
  • Structure: Substituted with benzoylamino and imidazole groups at positions 3 and 4.
  • Activity : Acts as a SARS-CoV-2 MPRO inhibitor due to interactions with the catalytic active site .
  • Key Differences: The imidazole and benzoylamino groups enable dual hydrogen-bonding and π-π stacking, contrasting with the bromine and hydroxyl groups in the target compound .
Ethyl 5-Amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate
  • Structure: Features a 4-cyano group, 5-amino group, and 4-chlorostyryl substituent.
  • Activity : Exhibits potent anti-proliferative effects against MCF-7, NCI-H460, and SF-268 cancer cell lines .
  • Key Differences: The styryl and cyano groups enhance planar conjugation, improving interactions with cellular targets compared to brominated analogues .

Biological Activity

Antimicrobial Activity

Studies have shown that ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate and its derivatives possess antimicrobial properties against various pathogens . The compound's structure, particularly the presence of the bromine atom at position four and the hydroxyl group at position three, contributes to its antimicrobial efficacy.

Case Study: Activity Against Gram-Positive Bacteria

A comprehensive study evaluated the antimicrobial activity of 3-halobenzo[b]thiophenes, including derivatives of this compound . The results demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 16 µg/mL .

OrganismMIC (µg/mL)
S. aureus16
E. faecalis16
B. cereus16

Antifungal Properties

The same study also revealed antifungal activity, particularly against Candida albicans, with an MIC of 16 µg/mL .

Anticancer Activity

Derivatives of this compound have shown potential in cancer research. These compounds may interfere with cellular processes, inhibiting the growth of certain cancer cells.

While the exact pathways are still under investigation, the compound's structure suggests potential interactions with proteins involved in oxidative stress and cellular signaling. The unique combination of the bromine atom and hydroxyl group may enhance its reactivity and biological activity compared to similar compounds.

Structure-Activity Relationship

Research has highlighted the importance of specific structural elements in the biological activity of this compound:

  • The bromine atom at position four enhances antimicrobial activity .
  • The hydroxyl group at position three contributes to the compound's interaction with biological targets.
  • The ethyl ester functionality may play a role in the compound's lipophilicity and cell penetration.

Potential Therapeutic Applications

Based on its biological activities, this compound and its derivatives show promise in several therapeutic areas:

  • Development of new antimicrobial agents, particularly against drug-resistant Gram-positive bacteria .
  • Potential anticancer treatments, targeting specific cellular processes.
  • Scaffold for the design of novel drugs with improved pharmacological properties.

Future Research Directions

While the current findings are promising, further research is needed to fully elucidate the biological activities of this compound:

  • Detailed studies on the mechanism of action in both antimicrobial and anticancer activities.
  • In vivo studies to assess efficacy and safety profiles.
  • Structure-activity relationship studies to optimize the compound's biological activities.
  • Investigation of potential synergistic effects with existing drugs.

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